molecular formula C17H10N2O2 B12795036 (1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one CAS No. 72499-64-0

(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one

Cat. No.: B12795036
CAS No.: 72499-64-0
M. Wt: 274.27 g/mol
InChI Key: UZHBLXOMWRPKHX-UHFFFAOYSA-N
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Description

(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least two different elements as members of the ring. This particular compound is notable for its fused ring system, which includes benzofuran, pyrrole, and quinoxaline moieties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran moiety, followed by the construction of the pyrrole ring, and finally the formation of the quinoxaline ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different chemical and physical properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce different pyrrole or benzofuran derivatives.

Scientific Research Applications

(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Researchers study the biological activity of the compound and its derivatives to understand their potential as therapeutic agents.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound and its derivatives are used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one include other heterocyclic compounds with fused ring systems, such as:

    Benzofuroquinoxalines: Compounds with benzofuran and quinoxaline rings.

    Pyrroloquinoxalines: Compounds with pyrrole and quinoxaline rings.

    Benzofuroindoles: Compounds with benzofuran and indole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of benzofuran, pyrrole, and quinoxaline rings, which imparts distinct chemical and physical properties. This unique structure makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

72499-64-0

Molecular Formula

C17H10N2O2

Molecular Weight

274.27 g/mol

IUPAC Name

20-oxa-4,10-diazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,12,14,16,18-octaen-9-one

InChI

InChI=1S/C17H10N2O2/c20-17-13-5-3-7-19(13)14-9-16-11(8-12(14)18-17)10-4-1-2-6-15(10)21-16/h1-9H,(H,18,20)

InChI Key

UZHBLXOMWRPKHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5C(=O)N4

Origin of Product

United States

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